3-fluoro-N-(furan-3-ylmethyl)aniline
Description
3-Fluoro-N-(furan-3-ylmethyl)aniline is a fluorinated aromatic amine derivative featuring a furan-3-ylmethyl group attached to the nitrogen atom of a meta-fluorinated aniline. Its molecular formula is C₁₁H₁₀FNO, with a theoretical molecular weight of 191.21 g/mol. While direct data on this specific isomer is sparse in the literature, structurally related compounds (e.g., 3-fluoro-N-(furan-2-ylmethyl)aniline) suggest similar physicochemical properties, with variations arising from substituent positioning .
Properties
IUPAC Name |
3-fluoro-N-(furan-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQNOZWJDMSJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(furan-3-ylmethyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoroaniline, can be nitrated to form 3-fluoronitrobenzene, which is then reduced to 3-fluoroaniline.
Furan Ring Formation: The furan ring can be introduced through a Friedel-Crafts alkylation reaction, where 3-fluoroaniline reacts with furfural in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the furan ring to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the furan ring, leading to the formation of various reduced derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Reduced aniline derivatives or furan ring-reduced products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, it can be explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(furan-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and fluorine atom contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Isomerism: Furan Substitution Position
- 3-Fluoro-N-(furan-2-ylmethyl)aniline (CAS 416862-39-0): Molecular Formula: C₁₁H₁₀FNO (identical to the target compound). Key Differences: The furan-2-ylmethyl group alters steric and electronic interactions. This may affect melting points (predicted higher for 2-ylmethyl due to planarity) and solubility in polar solvents .
- 3-Fluoro-N-(furan-3-ylmethyl)aniline :
- The 3-ylmethyl substituent disrupts conjugation, leading to weaker resonance effects. This isomer may exhibit higher lipophilicity, favoring membrane permeability in biological systems.
Halogen Substitution Effects
- 3-Chloro-N-(furan-2-ylmethyl)aniline (CAS 51597-76-3): Molecular Formula: C₁₁H₁₀ClNO. Key Differences: Chlorine’s stronger electron-withdrawing nature (-I effect) reduces the amine’s basicity (pKa ~1.5–2.0) compared to fluorine (-I but smaller atomic radius). Chlorinated analogs may exhibit slower nucleophilic substitution rates but enhanced stability in acidic conditions .
- Key Differences: The trifluoromethylidene group introduces strong electron-withdrawing effects, drastically lowering the amine’s basicity (pKa <1) and increasing thermal stability. This compound’s brown oil form (62% yield) contrasts with crystalline solid trends in furan derivatives .
Heteroaromatic vs. Aromatic Substituents
- Key Differences: Replacing furan with thiophene enhances sulfur’s polarizability, improving π-stacking in solid states. The trifluoromethyl group increases lipophilicity (logP ~3.5 vs. ~2.8 for furan derivatives), impacting bioavailability .
- 3-ethynyl-N-(furan-2-ylmethyl)aniline (CAS 369363-98-4): Molecular Formula: C₁₃H₁₁NO. This contrasts with the fluorine/furan system’s focus on electronic modulation .
Physicochemical and Spectral Properties
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